

# Preclinical Profile of IACS-13909: A Potent and Selective Allosteric SHP2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IACS-13909

Cat. No.: B3028516

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**IACS-13909** is a novel, potent, and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models driven by receptor tyrosine kinase (RTK) signaling. By targeting SHP2, a critical node in the RAS/MAPK signaling pathway, **IACS-13909** effectively suppresses tumor cell proliferation and induces tumor regression *in vivo*. This technical guide provides a comprehensive overview of the preclinical data for **IACS-13909**, including its mechanism of action, *in vitro* and *in vivo* efficacy, pharmacokinetic profile, and detailed experimental methodologies.

## Mechanism of Action

**IACS-13909** is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site.<sup>[1]</sup> This binding event locks SHP2 in an inactive conformation, preventing it from dephosphorylating its target proteins and thereby inhibiting downstream signaling through the MAPK pathway.<sup>[2][3]</sup> This mechanism is crucial for its efficacy in cancers that have developed resistance to upstream inhibitors, such as EGFR inhibitors, through the activation of alternative RTKs.<sup>[4][5]</sup>

[Click to download full resolution via product page](#)

Caption: **IACS-13909** inhibits the SHP2-mediated activation of the MAPK signaling pathway.

## In Vitro Efficacy

### Enzymatic Activity

**IACS-13909** demonstrates potent and selective inhibition of the full-length human SHP2 protein.<sup>[1]</sup> In contrast, it does not inhibit the isolated SHP2 phosphatase domain, confirming its allosteric mechanism of action.<sup>[1]</sup>

| Parameter               | Value                                                           | Reference |
|-------------------------|-----------------------------------------------------------------|-----------|
| IC50 (full-length SHP2) | ~15.7 nM                                                        | [1][6]    |
| Kd (binding to SHP2)    | ~32 nM                                                          | [7]       |
| Selectivity             | Highly selective for SHP2 over a panel of 22 other phosphatases | [8]       |

## Cellular Activity

**IACS-13909** effectively suppresses the proliferation of various cancer cell lines harboring mutations that activate RTK signaling.

| Cell Line    | Cancer Type                                           | GI50  | Reference |
|--------------|-------------------------------------------------------|-------|-----------|
| KYSE-520     | Esophageal<br>Squamous Cell<br>Carcinoma              | ~1 μM | [9]       |
| NCI-H1975 CS | Non-Small Cell Lung<br>Cancer (Osimertinib-resistant) | ~1 μM | [9]       |

## In Vivo Efficacy

### Subcutaneous Xenograft Models

In a KYSE-520 esophageal squamous cell carcinoma xenograft model, oral administration of **IACS-13909** resulted in significant tumor growth inhibition.<sup>[7][8]</sup>

| Animal Model                  | Treatment             | Dosing Schedule              | Tumor Growth Inhibition (TGI) | Reference |
|-------------------------------|-----------------------|------------------------------|-------------------------------|-----------|
| Mice with KYSE-520 xenografts | IACS-13909 (70 mg/kg) | Oral, once daily for 21 days | 100%                          | [7][8]    |

## Orthotopic Leukemia Model

**IACS-13909** demonstrated anti-tumor efficacy in an orthotopic mouse model of leukemia using the FLT3-ITD positive MV-4-11 cell line.[2]

## Pharmacokinetics

Pharmacokinetic studies of **IACS-13909** have been conducted in multiple species, demonstrating favorable properties for oral administration.[2]

| Species | Bioavailability (%F) | Clearance (Cl) | Half-life (t <sub>1/2</sub> ) | Reference |
|---------|----------------------|----------------|-------------------------------|-----------|
| Mice    | >70%                 | Low            | ≥7 hours                      | [2]       |
| Rats    | >70%                 | Low            | ≥7 hours                      | [2]       |
| Dogs    | >70%                 | Low            | ≥7 hours                      | [2]       |

## Experimental Protocols

### In Vitro SHP2 Enzymatic Assay

This assay measures the ability of **IACS-13909** to inhibit the phosphatase activity of purified, full-length, recombinant human SHP2.

- Reagents: Purified full-length human SHP2, bistyrosylphosphorylated peptide substrate, assay buffer, **IACS-13909**.
- Procedure:
  - **IACS-13909** is serially diluted to various concentrations.

- The compound dilutions are incubated with the SHP2 enzyme.
- The reaction is initiated by the addition of the peptide substrate.
- Phosphatase activity is measured by detecting the product of the dephosphorylation reaction.
- IC50 values are calculated from the dose-response curves.[\[1\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Development of a murine orthotopic model of leukemia: evaluation of TP53 gene therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orcid.org [orcid.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IACS-13909 is a Selective and Orally Active SHP2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Preclinical Profile of IACS-13909: A Potent and Selective Allosteric SHP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028516#preclinical-studies-overview-of-iacs-13909>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)